molecular formula C7H8O4S B1598901 2-Hydroxy-6-methylbenzenesulfonic acid CAS No. 69103-65-7

2-Hydroxy-6-methylbenzenesulfonic acid

Cat. No.: B1598901
CAS No.: 69103-65-7
M. Wt: 188.2 g/mol
InChI Key: ODLIHNXQTJXBDT-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbenzenesulfonic acid is an organic compound with the chemical formula C7H8O4S. It is a colorless to yellowish liquid that is soluble in water, ethanol, and ether. This compound is commonly used as a catalyst, solvent, and reagent in organic synthesis, as well as in the production of dyes, pharmaceuticals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methylbenzenesulfonic acid can be synthesized through various methods. One common method involves the sulfonation of 2-hydroxy-6-methylbenzene (also known as 2-hydroxy-6-methylphenol) with sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfinic acids, thiols, and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Hydroxy-6-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst and reagent in organic synthesis, facilitating various chemical transformations.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is utilized in the production of dyes, polymers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylbenzenesulfonic acid involves its ability to donate or accept protons, making it a versatile acid catalyst. The sulfonic acid group enhances its acidity, allowing it to participate in various acid-catalyzed reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzenesulfonic acid: Lacks the methyl group, resulting in different reactivity and solubility properties.

    4-Hydroxy-3-methylbenzenesulfonic acid: The position of the hydroxyl and methyl groups affects the compound’s chemical behavior.

    2-Hydroxy-5-methylbenzenesulfonic acid: Similar structure but with the methyl group in a different position, leading to variations in reactivity.

Uniqueness

2-Hydroxy-6-methylbenzenesulfonic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which influence its chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-hydroxy-6-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLIHNXQTJXBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388491
Record name 2-hydroxy-6-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69103-65-7
Record name 2-Hydroxy-6-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxy-6-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-6-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16EQ83BQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 500 ml three-neck flask, equipped with magnetic stirrer, addition funnel and reflux condenser, was charged with 108.0g (1.0 mole) of m-cresol. Sulfuric acid (96.5%), 147.9g was added dropwise during 25 minutes, while the temperature rose to 80°. External heating by mantle raised the temperature to 107° during 15 min. and Sample 1 was withdrawn. The sample was diluted with water, made basic with aqueous sodium hydroxide and the water was evaporated. The resultant salts, 11.0 g. were fused with 25 g. potassium hydroxide for 40 min. at 235°-330° under a nitrogen atmosphere. The mass was diluted with water, acidified with hydrochloric acid to pH 2 and extracted with four portions of 100 ml each of ether. The solvent was boiled off leaving only 0.5 g. of residue. Infrared and nuclear magnetic resonance showed it to contain 36% m-cresol, 26% diethyl ether solvent and 38% aryl carboxylic acids. There was no evidence of orcinol, methylhydroquinone and methylcatechol. Continuous liquid-liquid extraction of the aqueous phase with ether for five hours only produced 0.2 g. of additional product. A repeat fusion on ca. 25 ml of reaction mixture produced 45 g. of salts which were fused with 100 g. of potassium hydroxide for 35 min. at 350° to 360°. Work-up produced only 2.2 g. in which only m-cresol could be identified. The sulfonation resulted in the formation of substantially only m-cresolsulfonic acid isomers wherein the acid group is in ortho and/or para position relative to the hydroxyl group. The failure to obtain methylhydroquinone and/or 4-methylcatechol by fusion from the above m-cresol-sulfonic acids is not surprising in view of Barth and Senhofer's [Ber. 9, 969 (1876)] failure to fuse o- and p- phenolsulfonic acids.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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